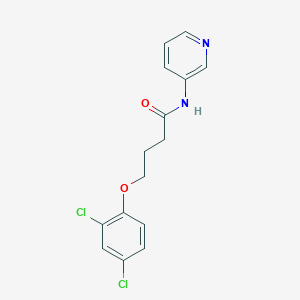![molecular formula C15H13ClN2O2S B1224202 2-chloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B1224202.png)
2-chloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(2-hydroxy-5-methylanilino)-sulfanylidenemethyl]benzamide is a member of thioureas.
Scientific Research Applications
Antibacterial and Antifungal Properties
Research has demonstrated that certain benzamide derivatives, including those related to 2-chloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide, exhibit significant antibacterial and antifungal activities. These compounds have been synthesized and tested in vitro for their effectiveness against various microbial strains, indicating potential for medical applications in treating infections (Belz et al., 2013). Additionally, other studies have shown similar antibacterial properties in related benzamide compounds, reinforcing the potential of these substances in antimicrobial therapies (Sapari et al., 2014).
Anticancer Potential
Certain benzamide derivatives, closely related to the chemical structure of 2-chloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide, have shown promising anticancer properties. For instance, studies have reported the synthesis and evaluation of benzamide derivatives with significant anti-cancer activity, indicating their potential as therapeutic agents in oncology (Kommagalla et al., 2014). Further research in this area could lead to the development of new cancer treatments.
Antipathogenic Activity
Research into thiourea derivatives, which are structurally related to 2-chloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide, has revealed their potential antipathogenic activity. These compounds have been synthesized and tested for their interaction with bacterial cells, particularly targeting strains known for their ability to grow in biofilms, thereby demonstrating their utility in combating bacterial infections (Limban et al., 2011).
Algal Growth Inhibition
Certain alkoxyl thiourea derivatives, which share similarities with 2-chloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide, have been investigated for their effects on inhibiting algal growth. This research suggests potential applications in controlling eutrophication and maintaining aquatic environments (Nor et al., 2015).
properties
Product Name |
2-chloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide |
|---|---|
Molecular Formula |
C15H13ClN2O2S |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
2-chloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H13ClN2O2S/c1-9-6-7-13(19)12(8-9)17-15(21)18-14(20)10-4-2-3-5-11(10)16/h2-8,19H,1H3,(H2,17,18,20,21) |
InChI Key |
KECHDTKJESICOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B1224119.png)

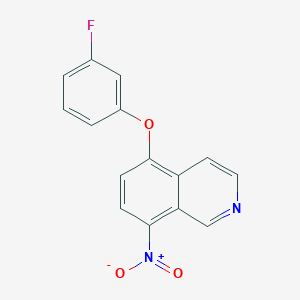
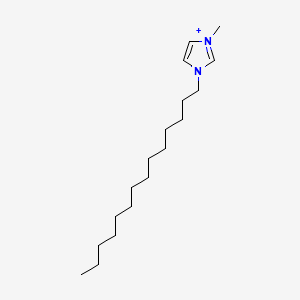

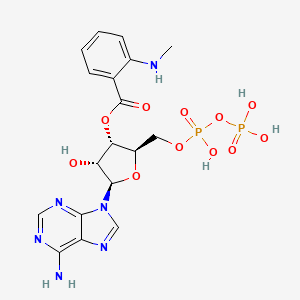
![3-[(4-Bromophenyl)amino]-3-(4-methoxyphenyl)-1-phenylpropan-1-one](/img/structure/B1224130.png)
![2,4-Dichloro-6-[1-(4-morpholinyl)-3-phenylprop-2-ynyl]phenol](/img/structure/B1224131.png)
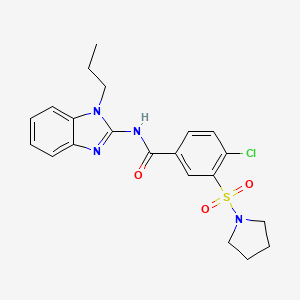
![1-[2-(3-Acetyl-2-hydroxy-6-methoxy-phenyl)-cyclopropyl]-3-(5-cyano-pyridin-2-YL)-thiourea](/img/structure/B1224135.png)
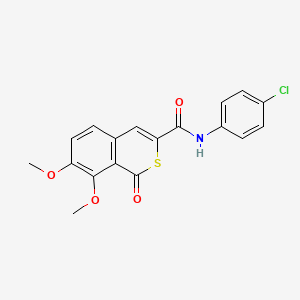
![4-(2,4-Dichlorophenyl)-2-[(1-oxo-2-phenylethyl)amino]-3-thiophenecarboxamide](/img/structure/B1224137.png)
![2-[[6-[(3-bromo-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]-1,3-benzothiazol-2-yl]thio]-N-phenylacetamide](/img/structure/B1224138.png)
